molecular formula C14H24N2O2S B7360573 N-(4-acetamidocyclohexyl)-N-methylthiolane-3-carboxamide

N-(4-acetamidocyclohexyl)-N-methylthiolane-3-carboxamide

Cat. No.: B7360573
M. Wt: 284.42 g/mol
InChI Key: KQYRKXXHXSKYHI-UHFFFAOYSA-N
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Description

N-(4-acetamidocyclohexyl)-N-methylthiolane-3-carboxamide: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetamido group attached to a cyclohexyl ring, a methyl group, and a thiolane ring with a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamidocyclohexyl)-N-methylthiolane-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Acetamidocyclohexyl Intermediate: This step involves the acylation of cyclohexylamine with acetic anhydride to form N-(4-acetamidocyclohexyl)amine.

    Introduction of the Methyl Group: The intermediate is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Thiolane Ring: The methylated intermediate undergoes a cyclization reaction with a suitable thiolane precursor under acidic conditions to form the thiolane ring.

    Carboxamide Formation: Finally, the thiolane intermediate is reacted with an appropriate carboxylic acid derivative to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Material Science: It can be used in the synthesis of novel polymers and materials with unique properties.

Biology:

    Enzyme Inhibition: The compound may serve as an inhibitor for specific enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.

    Bioconjugation: It can be used to modify biomolecules, aiding in the study of protein interactions and functions.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific pathways or receptors.

    Diagnostics: It can be used in the development of diagnostic agents for imaging and detection of diseases.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

    Agriculture: It may find applications in the development of agrochemicals for pest control and crop protection.

Mechanism of Action

The mechanism by which N-(4-acetamidocyclohexyl)-N-methylthiolane-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

  • N-(4-acetamidocyclohexyl)-N-methylbut-2-ynamide
  • N-(4-acetamidocyclohexyl)-2-chloro-N-methylacetamide
  • N-(4-acetamidocyclohexyl)-methylboronamidic acid

Comparison:

  • Structural Differences: While these compounds share the acetamidocyclohexyl core, they differ in the substituents attached to the cyclohexyl ring and the nature of the functional groups.
  • Reactivity: The presence of different functional groups influences their reactivity and the types of reactions they undergo.
  • Applications: Each compound may have unique applications based on its structure. For example, N-(4-acetamidocyclohexyl)-N-methylbut-2-ynamide may be more suitable for applications requiring alkyne functionality, while N-(4-acetamidocyclohexyl)-2-chloro-N-methylacetamide may be preferred for reactions involving halogenated intermediates.

Properties

IUPAC Name

N-(4-acetamidocyclohexyl)-N-methylthiolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S/c1-10(17)15-12-3-5-13(6-4-12)16(2)14(18)11-7-8-19-9-11/h11-13H,3-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYRKXXHXSKYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)N(C)C(=O)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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